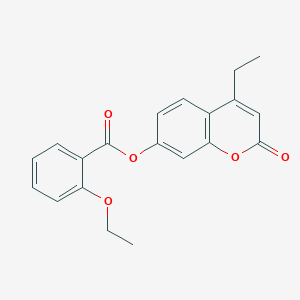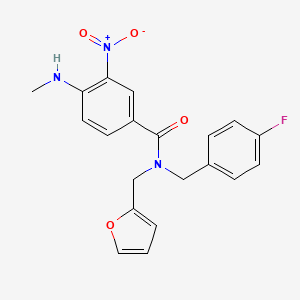
4-ethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate
Descripción general
Descripción
4-ethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate, also known as EOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of coumarin, a natural compound found in many plants, and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4-ethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in the targeted organisms. For example, in cancer cells, 4-ethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In fungi and bacteria, 4-ethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate has been shown to inhibit the activity of key enzymes involved in cell wall synthesis and metabolism.
Biochemical and Physiological Effects:
4-ethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate has been shown to have a variety of biochemical and physiological effects, depending on the targeted organism and the concentration of 4-ethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate used. In cancer cells, 4-ethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In fungi and bacteria, 4-ethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate has been shown to disrupt cell wall synthesis and metabolism, leading to cell death. In insects, 4-ethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate has been shown to have antifeedant and insecticidal properties, leading to reduced feeding and mortality.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-ethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate has several advantages for use in lab experiments, including its easy synthesis, low cost, and potential applications in various fields. However, 4-ethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate also has some limitations, including its low solubility in water and its potential toxicity to non-target organisms. These limitations can be addressed by modifying the chemical structure of 4-ethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate or by using appropriate safety measures in lab experiments.
Direcciones Futuras
There are several future directions for research on 4-ethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate, including the development of more efficient synthesis methods, the exploration of new applications in medicine and agriculture, and the investigation of its potential toxicity to non-target organisms. Additionally, the use of 4-ethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate in combination with other compounds or therapies may enhance its efficacy and reduce its potential side effects. Overall, 4-ethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate has significant potential for use in various fields and warrants further investigation.
Aplicaciones Científicas De Investigación
4-ethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 4-ethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate has been shown to have anticancer, antifungal, and antimicrobial properties. In agriculture, 4-ethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate has been shown to have insecticidal and antifeedant properties. In materials science, 4-ethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate has been used as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
(4-ethyl-2-oxochromen-7-yl) 2-ethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-3-13-11-19(21)25-18-12-14(9-10-15(13)18)24-20(22)16-7-5-6-8-17(16)23-4-2/h5-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNCTPGBHHZIKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CC=C3OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(2-fluorophenyl)propanamide](/img/structure/B4233160.png)

![2-{[6-iodo-3-(2-methyl-2-propen-1-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4233172.png)
![N-cyclopentyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4233178.png)
![5-chloro-1-(2-chlorobenzyl)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4233186.png)
![1-[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B4233200.png)
![1-({[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4233211.png)
![ethyl 5-acetyl-2-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4233218.png)
![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4233219.png)
![1-benzyl-5,5-bis[2-(4-pyridinyl)ethyl]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4233222.png)
![5-chloro-1-(4-chlorobenzyl)-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4233229.png)
![1-[4-(4-butoxy-3-ethoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4233250.png)
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-nitrobenzenesulfonamide](/img/structure/B4233256.png)
![methyl 2-[({4-[2-(2-amino-2-oxoethoxy)-5-bromophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)amino]benzoate](/img/structure/B4233260.png)